molecular formula C12H14O4 B13491178 Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate

Cat. No.: B13491178
M. Wt: 222.24 g/mol
InChI Key: CNDRKEUFRLEQHV-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate is an organic compound with the molecular formula C11H12O4 It is a derivative of benzo[b][1,4]dioxin, a bicyclic compound containing two oxygen atoms in a 1,4-dioxin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate typically involves the esterification of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate is unique due to its specific ester functional group and the presence of the 1,4-dioxin ring fused to a benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate

InChI

InChI=1S/C12H14O4/c1-8(12(13)14-2)9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

CNDRKEUFRLEQHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)C(=O)OC

Origin of Product

United States

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